(R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (R)-2-acetamido-4-methylpentanoate
Overview
Description
(R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (R)-2-acetamido-4-methylpentanoate is a useful research compound. Its molecular formula is C20H34N2O7S and its molecular weight is 446.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Apremilast
- Application in Pharmaceutical Synthesis : This compound is used in the preparation of Apremilast, a medication for psoriasis, through a process that enhances total yield by 30% compared to traditional methods. Apremilast acts as an inhibitor of phosphodiesterase 4 (PDE-4), which is involved in the inflammatory process of psoriasis (Shan, Weizheng, & Bai-nian, 2015).
Chemoenzymatic Synthesis
- Enzymatic Approaches in Synthesis : Research has explored chemoenzymatic methods to synthesize Apremilast, evaluating ketoreductases and lipases to produce the chiral alcohol derivative of the compound. These methods offer high enantiomeric excess and conversion rates (Vega et al., 2021).
Derivative Compounds Synthesis
- Scaffold Design for Biological and Pharmacological Potency : The compound is used in the design of 2-azetidinones scaffold, significant in synthesizing heterocyclic motifs in medicinal chemistry. This involves synthesizing various derivatives with biological and pharmacological properties (Jagannadham et al., 2019).
Homogeneous Hydrogenation
- Homogeneous Hydrogenation Process : Studies include the homogeneous hydrogenation of related compounds, a key step in many organic synthesis processes (Brown, Evans, & James, 2003).
Enantiomerically Pure Adducts
- Synthesis of Enantiomerically Pure Adducts : The compound is utilized in the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts, contributing to stereoselective synthetic processes (Martelli, Orena, & Rinaldi, 2011).
Properties
IUPAC Name |
(2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S.C8H15NO3/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15;1-5(2)4-7(8(11)12)9-6(3)10/h5-7,10H,4,8,13H2,1-3H3;5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t10-;7-/m01/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZXYHPZWRDLAR-RLJYASMLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N)OC.CC(C)CC(C(=O)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@H](CS(=O)(=O)C)N)OC.CC(C)C[C@H](C(=O)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608142-28-5 | |
Record name | D-Leucine, N-acetyl-, compd. with (αR)-3-ethoxy-4-methoxy-α-[(methylsulfonyl)methyl]benzenemethanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608142-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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